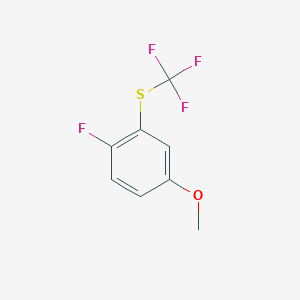

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically involve identifying the compound’s molecular formula, its structure, and possibly its purpose or role in various applications.

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the reaction.Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds between atoms, and its electron distribution.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like reactivity, stability).Scientific Research Applications

Fluorination and Derivative Formation

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene and its derivatives are extensively used in the fluorination of ketones and other organic molecules. The compound acts as a fluorine atom transfer reagent in various chemical processes. For instance, it's been employed in direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation of the target molecules, yielding α-fluoro derivatives with high specificity and yield (Stavber, Jereb, & Zupan, 2002).

Crystal Structure and Molecular Interaction

The compound is also significant in the synthesis and analysis of crystal structures. Its ability to form specific structural arrangements is studied for its potential applications in material science and pharmaceuticals. For example, the synthesis of specific derivatives of 1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene, like 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been reported, detailing the crystal structure and intermolecular interactions within the crystal lattice (Liang, 2009).

Nucleophilic Aromatic Substitution

The compound serves as a precursor for nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for introducing various functional groups into aromatic systems. The fluoro and methoxy groups in the compound significantly influence the reactivity and selectivity of these reactions. Research indicates successful application in synthesizing novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Material Science and Liquid Crystal Studies

In material science, especially in the study of liquid crystals, the compound's derivatives are of interest due to their molecular ordering properties. Detailed computational analysis of molecular ordering, focusing on translatory and orientational motions, provides insights into the peculiarities of molecular ordering and helps in the construction of models for the structures in different interaction modes (Ojha & Pisipati, 2003).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it might pose to health or the environment.

Future Directions

This involves discussing potential future research directions or applications for the compound.

Please consult with a chemical expert or a relevant database for specific information on “1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene”.

properties

IUPAC Name |

1-fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4OS/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUPQHJCYRSPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

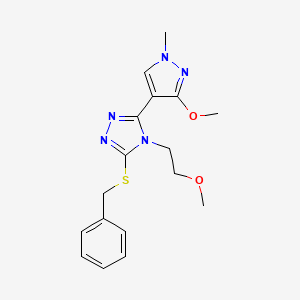

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)

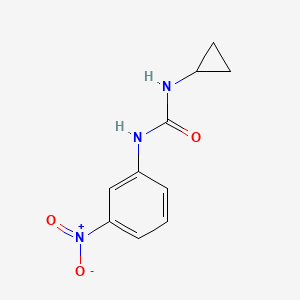

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)

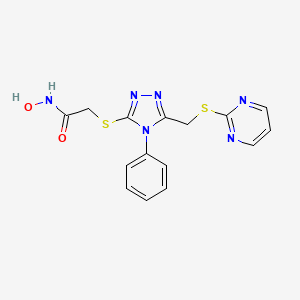

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)

![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)